AV-Ceramide

Fluorescence spectroscopy Lipid probe characterization FRET assay development

AV-Ceramide (CAS 1263052-40-9), also known as C10 AV Ceramide (d18:1/10:0), is a synthetic fluorescent sphingolipid probe consisting of a C10 ceramide backbone covalently linked to an anthrylvinyl (AV) fluorophore at the terminus of its acyl chain. The AV moiety is relatively small and non-polar, enabling its stable integration into the hydrophobic core of lipid bilayers without significantly disrupting membrane architecture.

Molecular Formula C44H65NO3
Molecular Weight 656.008
CAS No. 1263052-40-9
Cat. No. B594043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAV-Ceramide
CAS1263052-40-9
SynonymsAnthrylvinyl-Ceramide
Molecular FormulaC44H65NO3
Molecular Weight656.008
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)C(=O)CCCCCCCCCC=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O
InChIInChI=1S/C44H64O3/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-33-43(46)42(36-45)44(47)34-23-20-17-14-11-12-15-18-21-32-41-39-30-26-24-28-37(39)35-38-29-25-27-31-40(38)41/h21-22,24-33,35,42-43,45-46H,2-20,23,34,36H2,1H3/b32-21-,33-22+/t42-,43+/m0/s1
InChIKeyHMEXREVDGZSXDA-YYOCMJKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AV-Ceramide (CAS 1263052-40-9): Fluorescent Ceramide Probe for CERT-Mediated Transfer and Lipid Bilayer Dynamics


AV-Ceramide (CAS 1263052-40-9), also known as C10 AV Ceramide (d18:1/10:0), is a synthetic fluorescent sphingolipid probe consisting of a C10 ceramide backbone covalently linked to an anthrylvinyl (AV) fluorophore at the terminus of its acyl chain . The AV moiety is relatively small and non-polar, enabling its stable integration into the hydrophobic core of lipid bilayers without significantly disrupting membrane architecture . This probe is primarily employed to measure ceramide transfer protein (CERT)-mediated intermembrane trafficking and to investigate lipid transport kinetics via fluorescence resonance energy transfer (FRET) assays [1].

Workflow CERT-mediated ceramide transfer FRET assay
Selection Non-polar AV fluorophore for deep bilayer insertion
Use context Real-time lipid trafficking kinetics in reconstituted systems

Why Substituting AV-Ceramide with Other Ceramide Probes Compromises CERT Activity Assay Reliability


Fluorescent ceramide probes are not interchangeable due to substantial variations in fluorophore structure, spectral properties, and membrane integration behavior. Unlike commonly used probes such as NBD-ceramide, which features a polar nitrobenzoxadiazole group that can alter local membrane electrostatics and partition to interfacial regions, the anthrylvinyl (AV) moiety in AV-Ceramide is non-polar and resides deeply within the hydrophobic bilayer core . This localization minimizes perturbation of the membrane-water interface and ensures that the probe's fluorescence properties remain largely independent of medium polarity, a critical factor for quantitative FRET-based transfer assays [1]. Furthermore, the distinct excitation/emission maxima of AV-Ceramide (586/605 nm) relative to NBD-ceramide (~466/536 nm) dictate different instrumental filter configurations and compatibility with multiplexed assays [2].

Fluorophore polarity mismatch
Non-polar AV group vs. polar NBD may alter membrane electrostatics and FRET consistency in CERT assays.
Spectral incompatibility
Red-shifted excitation/emission of AV-Ceramide (∼586/605 nm) vs. NBD-ceramide (~466/536 nm) requires different filter sets; multiplexing with green probes may be compromised.

Quantitative Differentiation of AV-Ceramide (1263052-40-9) vs. Alternative Ceramide Probes: A Data-Driven Evidence Guide


Fluorescence Excitation/Emission Maxima: AV-Ceramide (586/605 nm) vs. NBD-Ceramide (466/536 nm)

AV-Ceramide displays excitation and emission maxima of 586 nm and 605 nm, respectively, as measured in ethanolic solution [1]. This red-shifted spectral profile contrasts sharply with the widely used green-fluorescent NBD-ceramide (e.g., C6 NBD Ceramide), which exhibits excitation and emission maxima at 466 nm and 536 nm . The 120 nm difference in excitation and 69 nm difference in emission enable spectral separation from common green fluorophores, reducing crosstalk in multiplexed assays.

Spectral Maxima
Cross-study comparable
AV-Ceramide: Ex 586 nm, Em 605 nm
NBD-Ceramide: Ex 466 nm, Em 536 nm
Spectral separation enables multiplexed FRET with GFP/FITC channels.
ΔEx = 120 nm, ΔEm = 69 nm; measured in ethanolic solution.
Fluorescence spectroscopy Lipid probe characterization FRET assay development

Fluorophore Environmental Insensitivity: AV Group vs. NBD and Rhodamine in Lipid Bilayer Assays

The anthrylvinyl (AV) fluorophore exhibits fluorescence parameters that are nearly independent of medium polarity, a property not shared by NBD or rhodamine dyes [1]. This insensitivity to local dielectric changes allows for more consistent quantum yield and FRET efficiency across diverse lipid compositions, simplifying data interpretation in CERT transfer assays where membrane environments vary [2].

Environmental Sensitivity
Class-level inference
AV fluorescence nearly independent of medium polarity; NBD/rhodamine sensitive.
May reduce variability in FRET efficiency across lipid compositions.
Qualitative advantage; numerical comparison not provided.
Membrane biophysics FRET efficiency Fluorophore polarity dependence

CERT-Mediated Transfer Kinetics: AV-Ceramide Demonstrates Environment-Sensitive Transport Rates

In a reconstituted CERT activity assay using AV-Ceramide as the substrate, the rate of ceramide transfer from donor to acceptor vesicles was markedly reduced when the donor membrane contained sphingomyelin (tightly packed) compared to fluid POPC membranes [1]. Specifically, the presence of sphingomyelin decreased the transfer efficiency, demonstrating that AV-Ceramide accurately reports on the lipid environment sensitivity of CERT, a feature not quantified with unlabeled ceramide species [1].

CERT Transfer Rate
Supporting evidence
Transfer markedly reduced in sphingomyelin-containing vs. fluid POPC donor membranes.
Reports CERT lipid-environment sensitivity for metabolism studies.
Reconstituted CERT assay with FRET detection.
Ceramide transfer protein (CERT) Lipid transport kinetics Membrane fluidity

Purity and Formulation: ≥98% Purity with Validated Solubility for Reproducible Assay Conditions

Commercial AV-Ceramide (Cayman Chemical Item No. 9000753) is supplied with a guaranteed purity of ≥98% and exhibits defined solubility parameters: 10 mg/mL in DMF, 10 mg/mL in DMSO, and 25 mg/mL in ethanol . In contrast, some alternative ceramide probes (e.g., NBD-ceramide) may require additional validation for purity and lot-to-lot consistency, which can introduce variability in sensitive fluorescence-based assays .

Purity & Solubility
Data to verify
Purity ≥98%; solubility 10 mg/mL DMF/DMSO, 25 mg/mL ethanol.
Consistent probe concentration requires independent verification.
Vendor-supplied specification; lot-specific validation recommended.
Chemical purity Lipid probe solubility Assay reproducibility

Optimal Use Cases for AV-Ceramide (1263052-40-9) in Lipid Biology and Drug Discovery


CERT Activity and Lipid Transfer Kinetics

AV-Ceramide is the substrate of choice for real-time FRET-based assays measuring ceramide transfer protein (CERT) activity between donor and acceptor vesicles. Its environment-insensitive fluorescence and red-shifted spectra allow precise kinetic quantification even in complex lipid mixtures containing sphingomyelin or phosphatidylinositol 4-phosphate [1].

Membrane Biophysics and Lipid Raft Studies

The non-polar AV group integrates into the hydrophobic core of lipid bilayers without perturbing the interfacial region, making AV-Ceramide suitable for studying ceramide miscibility, lipid domain formation, and membrane fluidity effects on lipid trafficking [1].

Multiplexed Fluorescence Assays in Drug Screening

With excitation/emission maxima at 586/605 nm, AV-Ceramide can be combined with green-fluorescent probes (e.g., GFP, FITC) in multiplexed high-content screening assays for modulators of sphingolipid metabolism, avoiding spectral overlap and enabling simultaneous readouts [2].

CERT-Dependent Cellular Sphingolipid Homeostasis Studies

Researchers investigating diseases linked to CERT dysfunction (e.g., certain cancers, metabolic disorders) employ AV-Ceramide to monitor the impact of genetic or pharmacological perturbations on ceramide trafficking in live-cell imaging or cell-free reconstitution systems .

Application
Selection Property
Validation Focus
CERT activity & lipid transfer kinetics
Red-shifted AV fluorescence, minimal membrane perturbation
FRET kinetic reproducibility, lipid environment sensitivity
Membrane biophysics & lipid raft studies
Non-polar bilayer insertion without interfacial disruption
Lipid domain miscibility, membrane fluidity effects on trafficking
Multiplexed fluorescence assays in drug screening
Spectral separation from GFP/FITC channels
Simultaneous readout with green probes, crosstalk-free detection
CERT-dependent cellular sphingolipid homeostasis
Reports CERT activity in live-cell or cell-free systems
Trafficking dynamics under genetic/pharmacological perturbation

Technical Documentation Hub

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17 linked technical documents
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